molecular formula C13H10F3N3O B1417712 N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine CAS No. 1219454-20-2

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine

Cat. No.: B1417712
CAS No.: 1219454-20-2
M. Wt: 281.23 g/mol
InChI Key: ZBDIFCLHIYHPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a useful research compound. Its molecular formula is C13H10F3N3O and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the formation of stable complexes, which can alter the enzymatic activity and affect downstream biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, this compound has been reported to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDIFCLHIYHPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine
Reactant of Route 2
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine

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